N-(furan-2-ylmethyl)-2-methylpentanamide
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Overview
Description
N-(furan-2-ylmethyl)-2-methylpentanamide is an organic compound that features a furan ring attached to a pentanamide structure The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(furan-2-ylmethyl)-2-methylpentanamide can be synthesized through the reaction of 2-furoic acid with 2-methylpentanoyl chloride in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation . The crude product is then purified by crystallization or flash chromatography to obtain the final compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: N-(furan-2-ylmethyl)-2-methylpentanamine.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of the furan ring.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-methylpentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-methylpentanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties targeting the epidermal growth factor receptor (EGFR).
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Studied for its metal chelation properties and biological activities.
Furan-2-carboxamide: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
N-(furan-2-ylmethyl)-2-methylpentanamide is unique due to its specific combination of a furan ring and a pentanamide structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylpentanamide |
InChI |
InChI=1S/C11H17NO2/c1-3-5-9(2)11(13)12-8-10-6-4-7-14-10/h4,6-7,9H,3,5,8H2,1-2H3,(H,12,13) |
InChI Key |
SDXWJKYINIMUBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
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